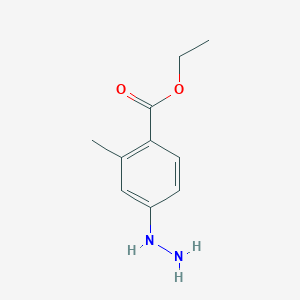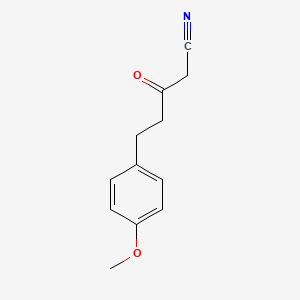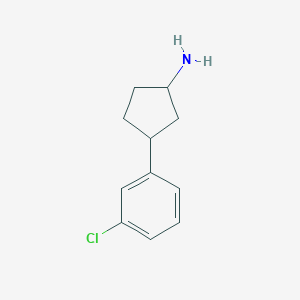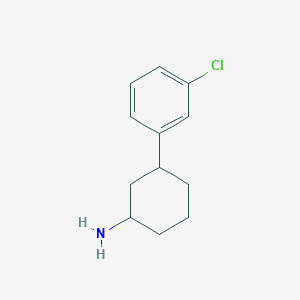![molecular formula C9H15Cl B13224444 3-(Chloromethyl)-3-ethylbicyclo[3.1.0]hexane](/img/structure/B13224444.png)
3-(Chloromethyl)-3-ethylbicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-3-ethylbicyclo[310]hexane is a bicyclic organic compound characterized by a unique structure that includes a chloromethyl group and an ethyl group attached to a bicyclo[310]hexane skeleton
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-ethylbicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation. This method provides good yields and is highly diastereoselective when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of photochemical decomposition of CHF2-substituted pyrazolines has been reported as an efficient method for producing similar compounds .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloromethyl)-3-ethylbicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids using reagents such as potassium permanganate.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in an appropriate solvent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Methyl-substituted derivatives.
Substitution: Azido or cyano derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-3-ethylbicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-3-ethylbicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of specific enzymes involved in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Chloromethyl)bicyclo[3.1.0]hexane
- 3-azabicyclo[3.1.0]hexane
- CHF2-substituted 3-azabicyclo[3.1.0]hexane
Uniqueness
3-(Chloromethyl)-3-ethylbicyclo[3.1.0]hexane is unique due to the presence of both a chloromethyl group and an ethyl group on the bicyclo[3.1.0]hexane skeleton. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C9H15Cl |
|---|---|
Molekulargewicht |
158.67 g/mol |
IUPAC-Name |
3-(chloromethyl)-3-ethylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C9H15Cl/c1-2-9(6-10)4-7-3-8(7)5-9/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
FVBAFSBSCWUTDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CC2CC2C1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 5-(4-chlorobutanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13224365.png)

![11-Methyl-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one](/img/structure/B13224378.png)
amine](/img/structure/B13224382.png)
![4,6-Dimethyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride](/img/structure/B13224383.png)
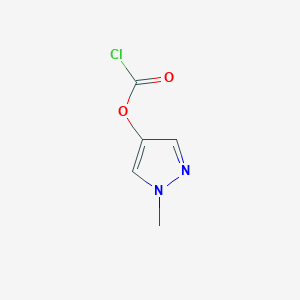
![5-(4-Cyanophenyl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13224397.png)
![2-[4-(1-Aminoethyl)phenyl]acetic acid](/img/structure/B13224404.png)


